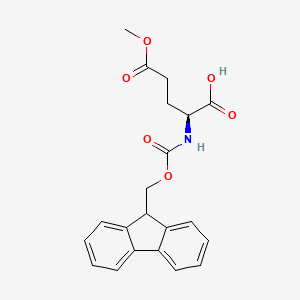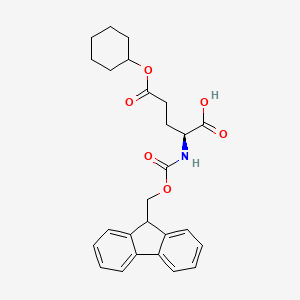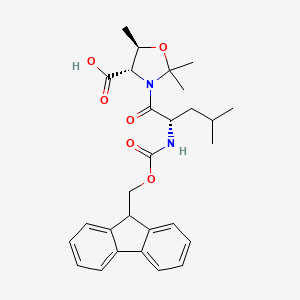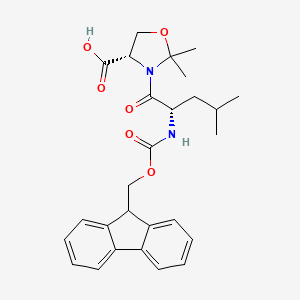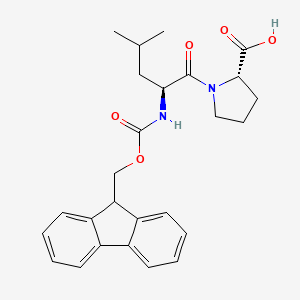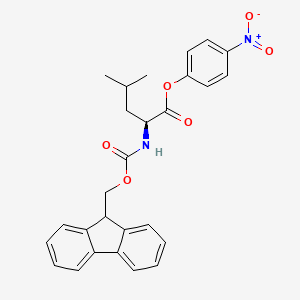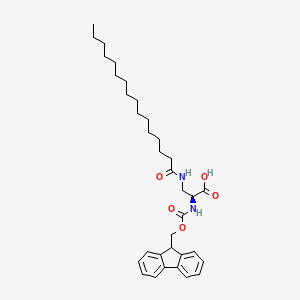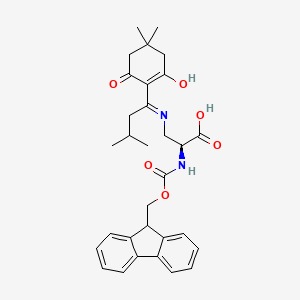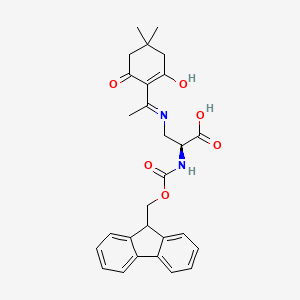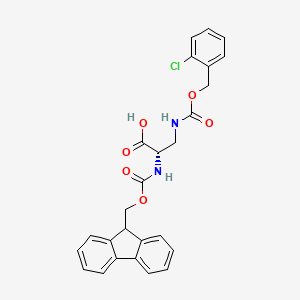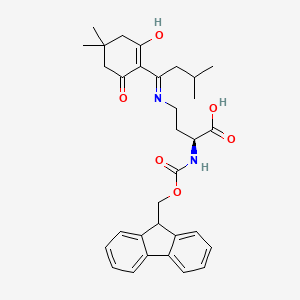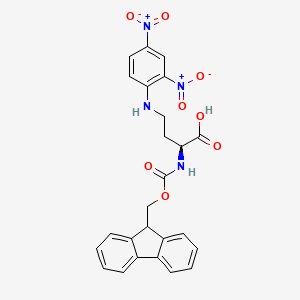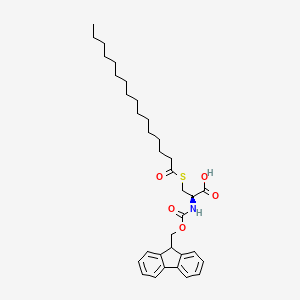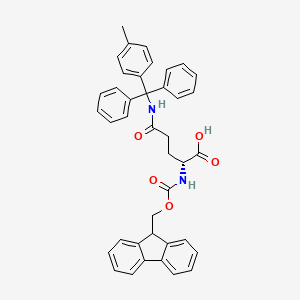
Fmoc-D-Gln(Mtt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Gln(Mtt)-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of D-glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl group, and the carboxyl group is protected by the 4-methyltrityl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Gln(Mtt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the 9-fluorenylmethoxycarbonyl-protected D-glutamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Gln(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The protecting groups can be removed under specific conditions to yield the free amino and carboxyl groups.
Peptide Bond Formation: The compound can participate in peptide bond formation reactions, where the protected amino acid is coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of 9-Fluorenylmethoxycarbonyl Group: This is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide.
Deprotection of 4-Methyltrityl Group: This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid.
Major Products Formed
Free D-Glutamine: Upon deprotection, the major product is free D-glutamine, which can then be used in further peptide synthesis reactions.
Applications De Recherche Scientifique
Fmoc-D-Gln(Mtt)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.
Biological Studies: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The primary function of Fmoc-D-Gln(Mtt)-OH is to serve as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The 9-fluorenylmethoxycarbonyl group is removed under basic conditions, while the 4-methyltrityl group is removed under acidic conditions, yielding the free amino and carboxyl groups necessary for peptide bond formation.
Comparaison Avec Des Composés Similaires
Fmoc-D-Gln(Mtt)-OH is unique due to its dual protection of both the amino and carboxyl groups. Similar compounds include:
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-glutamine: This compound has the same protecting group on the amino group but lacks the 4-methyltrityl protection on the carboxyl group.
N-alpha-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses a different protecting group (tert-butyloxycarbonyl) on the amino group.
N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses the 9-fluorenylmethoxycarbonyl group on the amino group and the tert-butyloxycarbonyl group on the carboxyl group.
Each of these compounds has its own unique properties and applications, but this compound is particularly valuable for its dual protection, which provides greater control and selectivity in peptide synthesis.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-PSXMRANNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
